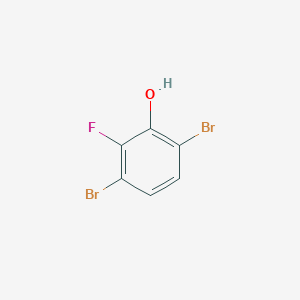

3,6-Dibromo-2-fluorophenol

Description

Strategic Incorporation of Halogen Substituents: Bromine and Fluorine

The introduction of halogen atoms, particularly bromine and fluorine, onto phenolic scaffolds is a powerful strategy for modulating the physicochemical and biological properties of a molecule. nih.govacs.orgresearchgate.netnih.govdtu.dkresearchgate.netmanchester.ac.ukresearchgate.netnih.gov This strategic halogenation can lead to profound changes in:

Lipophilicity: Halogenation, especially with fluorine, can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.orgnih.govresearchgate.net

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov The carbon-fluorine bond, in particular, is exceptionally strong and resistant to cleavage.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity and selectivity. manchester.ac.uknih.gov

Acidity: The electron-withdrawing nature of halogens can increase the acidity of the phenolic proton, influencing its ionization state at physiological pH. nih.govacs.org

Reactivity: Halogen substituents provide reactive handles for further synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. manchester.ac.uk

Bromine atoms are valuable in synthesis as they are good leaving groups in various coupling reactions. Fluorine, the most electronegative element, imparts unique electronic properties and is often used to fine-tune the biological activity of a lead compound. nih.govacs.org

Overview of 3,6-Dibromo-2-fluorophenol as a Distinct Halophenol Derivative

This compound is a distinct derivative within the class of halogenated phenols, featuring a unique substitution pattern of two bromine atoms and one fluorine atom on the phenolic ring. This specific arrangement of halogens suggests its potential as a versatile building block in organic synthesis.

The combination of these features makes this compound a potentially valuable intermediate for the synthesis of complex, highly substituted aromatic compounds with applications in medicinal chemistry and materials science. The differential reactivity of the bromine and fluorine substituents could allow for sequential and site-selective functionalization, providing access to novel molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGHGBPXISBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Investigation of Chemical Reactivity and Reaction Mechanisms of 3,6 Dibromo 2 Fluorophenol

Electrophilic Aromatic Substitution Reactions at the Phenolic Ring

The phenolic ring of 3,6-dibromo-2-fluorophenol is deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effects of the halogen atoms. quora.commdpi.com However, the hydroxyl group is a powerful activating group and, along with the halogens, directs incoming electrophiles to specific positions. quora.comcsbsju.edu

The hydroxyl group strongly directs electrophiles to the ortho and para positions. In this compound, the positions ortho to the hydroxyl group are occupied by fluorine and bromine. The para position is also substituted with a bromine atom. This leaves the C4 and C5 positions as potential sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introducing a nitro group onto the aromatic ring can be achieved using nitrating agents like nitric acid. For instance, the nitration of 2-fluorophenol (B130384) can yield 2-fluoro-4-nitrophenol. google.comoc-praktikum.de In the case of this compound, the substitution would likely occur at the C4 or C5 position, influenced by the directing effects of the existing substituents.

Halogenation: Further halogenation of the ring is possible. For example, the bromination of phenol (B47542) in water leads to the formation of 2,4,6-tribromophenol. quora.compw.live The reaction of this compound with a halogenating agent would likely result in substitution at one of the remaining vacant positions.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.orgunacademy.commasterorganicchemistry.com For instance, Friedel-Crafts alkylation of an aromatic ring can be achieved using an alkyl halide and a Lewis acid catalyst. jk-sci.combyjus.com However, the deactivated nature of the ring in this compound might require harsh reaction conditions. It's also noted that bromophenols can undergo rearrangement under Lewis acid-catalyzed Friedel-Crafts conditions. epa.gov

Nucleophilic Aromatic Substitution Processes

Polyhalogenated aromatic compounds can undergo nucleophilic aromatic substitution, where a nucleophile replaces a halogen atom on the ring. The rate of this reaction is influenced by the nature of the halogen and the presence of activating or deactivating groups. In this compound, the bromine atoms are potential leaving groups. The reaction of 2-(2-bromoethyl)phenol, a related compound, with nucleophiles can lead to substitution at the bromoethyl group, demonstrating the susceptibility of C-Br bonds to nucleophilic attack.

Transformations Involving the Hydroxyl Functional Group

The phenolic hydroxyl group is a key site for chemical modifications.

Etherification: The hydroxyl group can be converted into an ether. This is often achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Phenols can be esterified to form phenyl esters. This can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Conversion to Triflates: The hydroxyl group can be transformed into a triflate (trifluoromethanesulfonate) group. acs.orgacs.org Aryl triflates are excellent leaving groups in various cross-coupling reactions. acs.org This conversion is typically carried out using triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base. acs.orgcommonorganicchemistry.com This transformation opens up pathways for forming new carbon-carbon and carbon-heteroatom bonds. The conversion of phenols to triflates is a common strategy to enable their participation in transition metal-catalyzed cross-coupling reactions. acs.orgorgsyn.org

Oxidative and Reductive Manipulations of the Aromatic Core

The aromatic core of this compound can be subjected to both oxidative and reductive transformations.

Oxidation: Phenols can be oxidized to quinones. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions.

Reduction:

Hydrogenation: The aromatic ring can be reduced to a cyclohexane (B81311) ring. The hydrogenation of phenol can yield cyclohexanone (B45756) and cyclohexanol. osti.govresearchgate.net Various catalysts, such as palladium on carbon (Pd/C), are effective for this transformation. atlantis-press.com The hydrogenation of phenol derivatives can also be achieved using catalysts like nickel on carbon nanotubes (Ni/CNT). researchgate.net The reaction can be carried out under different conditions, including in supercritical alcohol or with rhodium and ruthenium catalysts in the presence of carbon dioxide. atlantis-press.comgoogle.com

Reductive Dehalogenation: The bromine atoms can be selectively removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or electrochemical reduction. organic-chemistry.orgnih.gov For example, brominated phenolic compounds can be reductively debrominated by microorganisms. nih.govasm.org Electrochemical methods have also been shown to be effective for the dehalogenation of bromoaromatic compounds. tsijournals.com The selective removal of one or both bromine atoms would provide access to other fluorophenol derivatives.

Exploiting Aryne Intermediates Generated from Related Halophenols

Arynes, or benzynes, are highly reactive intermediates that can be generated from halobenzenes. semanticscholar.org The elimination of a proton and a halide from adjacent positions on an aromatic ring leads to the formation of a formal triple bond within the ring. While there is no direct evidence for aryne formation from this compound in the search results, related dihalophenols can be precursors to benzynes. semanticscholar.org These reactive species can then be trapped by various nucleophiles and dienes in cycloaddition reactions, providing a powerful tool for the synthesis of complex aromatic compounds. semanticscholar.orgnih.govresearchgate.netnih.govresearchgate.net

Influence of Halogen Electronegativity and Steric Effects on Reaction Pathways

The reactivity and regioselectivity of reactions involving this compound are significantly influenced by the electronic and steric properties of the halogen substituents.

Steric Effects: The bromine atoms at positions 3 and 6 are sterically bulky. This steric hindrance can influence the approach of reagents, potentially favoring reaction at the less hindered positions of the ring. For example, in electrophilic substitution reactions, attack at the C4 or C5 position might be sterically more favorable than at positions adjacent to the bulky bromine atoms.

The interplay of these electronic and steric effects determines the ultimate outcome of chemical reactions involving this compound, making it a challenging yet intriguing substrate for synthetic organic chemists.

Spectroscopic and Crystallographic Elucidation of 3,6 Dibromo 2 Fluorophenol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the connectivity and spatial relationship of atoms can be determined. For 3,6-Dibromo-2-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are employed for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will feature two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring (H-4 and H-5). The hydroxyl proton (OH) will typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

The proton at the C-5 position is anticipated to be coupled to the adjacent proton at C-4, resulting in a doublet. Similarly, the proton at C-4 will be split into a doublet by the C-5 proton. The presence of the fluorine atom at C-2 will likely induce further long-range coupling to the H-5 proton, which could manifest as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.5 | d (doublet) | ~8-9 |

| H-5 | 6.8 - 7.2 | dd (doublet of doublets) | ~8-9, ~1-2 (H-F coupling) |

| OH | Variable (e.g., 4.5 - 8.0) | br s (broad singlet) | N/A |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, F, OH). The carbon atoms bonded to the highly electronegative bromine, fluorine, and oxygen atoms will show characteristic downfield shifts. The carbon attached to the fluorine atom will also exhibit a large one-bond carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 145 - 155 (d, JCF ≈ 2-5 Hz) |

| C-2 (C-F) | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 (C-Br) | 110 - 120 (d, JCF ≈ 15-25 Hz) |

| C-4 | 125 - 135 |

| C-5 | 115 - 125 |

| C-6 (C-Br) | 100 - 110 (d, JCF ≈ 5-10 Hz) |

Note: These are predicted values. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. sigmaaldrich.comchemicalbook.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom, which is influenced by the ortho hydroxyl and bromo substituents. The signal will likely be split into a doublet of doublets due to coupling with the ortho H-5 proton and the meta C-1 and C-3 carbons. The chemical shifts for aryl fluorides typically appear in the range of -100 to -170 ppm relative to a CFCl₃ standard. nist.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of protons. In a COSY spectrum of this compound, a cross-peak would be expected between the signals of the H-4 and H-5 protons, definitively establishing their adjacent relationship on the aromatic ring. The absence of other correlations in the aromatic region would confirm the substitution pattern. While no specific experimental data is publicly available, the use of COSY is a standard method for such structural elucidation. rsc.org

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-fluorine (C-F), carbon-bromine (C-Br), and aromatic carbon-carbon (C=C) bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|---|

| Phenol (B47542) | O-H stretch | 3200 - 3600 | Broad band, indicating hydrogen bonding |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Sharp, medium intensity |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple sharp bands |

| Carbon-Fluorine | C-F stretch | 1200 - 1300 | Strong, sharp band |

| Phenol | C-O stretch | 1180 - 1260 | Strong intensity |

| Carbon-Bromine | C-Br stretch | 500 - 650 | Medium to strong intensity |

Note: These are predicted frequency ranges.

The broad O-H stretching band confirms the presence of the phenolic hydroxyl group. The strong absorption in the C-F stretching region is a clear indicator of the fluorine substituent. The C-Br stretches appear at lower wavenumbers due to the heavier mass of the bromine atom. The various peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring itself.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound. While specific experimental data for this exact compound is not publicly available, analysis of related structures such as dibromophenols and difluorophenols allows for a detailed prediction of its characteristic spectral features. researchgate.netchemicalbook.com The Raman spectrum is expected to be dominated by bands corresponding to the vibrations of the substituted benzene ring.

Key expected vibrational modes include the C-C stretching vibrations within the aromatic ring, typically appearing in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are anticipated at lower frequencies, generally in the 500-700 cm⁻¹ range. The C-F stretch is expected to be observed around 1250 cm⁻¹. researchgate.net Furthermore, the phenolic C-O stretching and O-H in-plane bending vibrations will also contribute to the spectrum, with the O-H bend appearing near 1200-1400 cm⁻¹. researchgate.net The precise positions of these bands are influenced by the electronic effects of the substituents and their relative positions on the phenol ring.

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Compound Analogy |

| O-H Stretch | ~3600 | 2,3-difluoro phenol researchgate.net |

| C-H Stretch (Aromatic) | 3000-3100 | General Aromatic Compounds |

| C=C Stretch (Aromatic) | 1400-1600 | 2,4-Dibromophenol chemicalbook.com |

| O-H In-plane Bend | 1200-1400 | 2,3-difluoro phenol researchgate.net |

| C-F Stretch | ~1250 | 2,3-difluoro phenol researchgate.net |

| C-O Stretch | 1200-1300 | Phenolic Compounds |

| C-Br Stretch | 500-700 | Brominated Aromatic Compounds |

Note: The data in this table is predictive and based on analogous compounds.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

The electronic structure of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The chromophore in this molecule is the substituted benzene ring. The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). utoronto.ca The presence of the hydroxyl (-OH), fluorine (-F), and bromine (-Br) substituents on the benzene ring influences the energy of these orbitals and thus the wavelength of maximum absorption (λmax). libretexts.org

The hydroxyl group and the halogen atoms act as auxochromes, modifying the absorption characteristics of the benzene chromophore. They possess non-bonding electrons that can be involved in n → π* transitions, while the aromatic system undergoes π → π* transitions. libretexts.org Typically, substituted phenols exhibit strong absorption bands in the UV region. For this compound, π → π* transitions are expected to result in primary and secondary absorption bands. The primary band is anticipated at a lower wavelength (around 200-220 nm), and a secondary, less intense band is expected at a longer wavelength (around 270-290 nm), which is characteristic of substituted benzenes. libretexts.orgiosrjournals.org Extending conjugation or the presence of certain functional groups can shift these absorptions. utoronto.ca

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Chromophore System |

| π → π | ~210 | Substituted Benzene Ring |

| π → π (secondary) | ~280 | Substituted Benzene Ring |

| n → π* | ~300 (weak) | Non-bonding electrons on O, F, Br |

Note: This data is predictive, based on the principles of UV-Vis spectroscopy for substituted aromatic systems. utoronto.calibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula is C₆H₃Br₂FO, leading to a calculated monoisotopic mass of approximately 269.86 g/mol . A closely related compound, 2,3-Dibromo-6-fluorophenol, shares this same molecular weight. bldpharm.com

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. Initial fragmentation could involve the loss of a hydrogen atom, a CO molecule (typical for phenols, resulting in a [M-28]⁺ peak), or one of the halogen atoms. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (approx.) | Ion Identity | Fragmentation Pathway |

| 270 / 272 / 274 | [C₆H₃Br₂FO]⁺ | Molecular Ion (M⁺) |

| 251 / 253 / 255 | [C₆H₂Br₂F]⁺ | Loss of -OH group |

| 242 / 244 / 246 | [C₅H₃Br₂F]⁺ | Loss of CO from M⁺ |

| 191 / 193 | [C₆H₃BrFO]⁺ | Loss of one Br atom from M⁺ |

| 112 | [C₅H₃BrF]⁺ | Loss of Br and CO from M⁺ |

Note: The m/z values reflect the major isotopes. The fragmentation pattern is predictive based on common fragmentation rules for halogenated phenols. libretexts.orglibretexts.org

X-ray Diffraction Studies of Dibromofluorophenol Derivatives and Analogues

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of intermolecular interactions. numberanalytics.com The most significant of these is expected to be hydrogen bonding, where the hydroxyl group of one molecule acts as a donor to an electronegative atom (oxygen, fluorine, or bromine) of a neighboring molecule. researchgate.net

Conformational Analysis in the Solid State

In the solid state, the conformation of the this compound molecule will be largely planar due to the rigidity of the benzene ring. The primary conformational flexibility relates to the orientation of the hydroxyl proton. The specific conformation adopted in the crystal is one that minimizes steric hindrance and maximizes favorable intermolecular interactions, particularly hydrogen bonding. researchgate.net The arrangement of molecules within the crystal lattice can lead to the existence of symmetry-independent molecules (different conformations) within the same crystal structure to optimize packing efficiency. researchgate.net The fine details of the conformation, such as slight torsions of the substituent atoms relative to the plane of the ring, would be determined by the specific packing forces within the crystal. utoronto.ca

Computational Chemistry and Theoretical Studies on 3,6 Dibromo 2 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules. These methods solve the electronic Schrödinger equation to provide insights into molecular properties from first principles. For a molecule like 3,6-Dibromo-2-fluorophenol, DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to balance computational cost and accuracy in predicting geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com Ab initio methods, while more computationally intensive, can offer a higher level of theory for benchmark calculations.

Geometry Optimization and Stability Analysis

Geometry optimization is a fundamental computational step that seeks the minimum energy structure of a molecule. For this compound, this process involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, optimized geometry.

Theoretical studies on similar molecules, such as bromophenols and other dihalophenols, provide a basis for expected structural parameters. researchgate.net The phenolic hydroxyl group is anticipated to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. stackexchange.com The substitution pattern, with two bromine atoms and a fluorine atom, introduces steric and electronic effects that fine-tune the final geometry. Stability analysis, typically performed through frequency calculations, confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values from DFT calculations on related halogenated phenols. Actual values would require specific calculations for this molecule.

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-F Bond Length | ~1.35 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O-H Bond Angle | ~109° |

| C-C-Br Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is an electron acceptor, and its properties govern electrophilic or electron-accepting behavior. youtube.com

For this compound, the HOMO is expected to have significant electron density on the phenolic oxygen and the aromatic ring, characteristic of phenol (B47542) derivatives. The LUMO is likely distributed over the aromatic ring and the halogen substituents, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. cmu.edu The presence of electron-withdrawing halogens is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenol. ossila.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are representative energy values. Specific calculations are needed for precise data.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface.

In this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. These are expected around the phenolic oxygen due to its lone pairs and, to a lesser extent, the halogen atoms. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. The most positive potential is anticipated on the hydroxyl hydrogen atom, highlighting its acidic character. chempedia.info The MEP surface provides a comprehensive picture of the molecule's polarity and its potential interaction sites with other chemical species.

Conformational Analysis and Intramolecular Interactions

The flexibility of the hydroxyl group and its interactions with adjacent substituents are key to understanding the conformational preferences of this compound.

Hydrogen Bonding Networks within Fluorophenols

A significant feature of ortho-halophenols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho-halogen. In this compound, the hydroxyl group is flanked by both a fluorine and a bromine atom, leading to competition.

Theoretical and spectroscopic studies on simpler o-halophenols have yielded varied results regarding the relative strength of these hydrogen bonds. cdnsciencepub.comcdnsciencepub.com Some studies suggest the order of strength is Cl > Br > I > F, while others propose F ≈ Cl > Br > I. acs.org The "anomalous" weakness of the O-H···F bond in some cases is attributed to factors like orbital-orbital repulsion and the specific geometry of the interaction. acs.org For this compound, computational analysis would be essential to determine which conformation is more stable: the one with the hydrogen bond directed towards the more electronegative fluorine or the one directed towards the more polarizable bromine. The energy difference between these conformers would quantify the preference.

Rotational Barriers and Molecular Flexibility

The rotation of the hydroxyl group around the C-O bond is not free and is associated with an energy barrier. This rotational barrier dictates the molecule's flexibility and the accessibility of different conformations at a given temperature. In phenols, the barrier to rotation of the OH group is influenced by resonance effects with the aromatic ring and steric interactions with ortho substituents. researchgate.net

For unsubstituted phenol, the rotational barrier is approximately 3.5 kcal/mol. stackexchange.com In this compound, the presence of ortho-substituents (fluorine and bromine) will influence this barrier. The transition state for rotation would likely involve the O-H bond being perpendicular to the plane of the aromatic ring. Calculating the energy difference between the stable, planar conformers (with intramolecular hydrogen bonds) and this transition state provides the rotational energy barrier. This value is critical for understanding the molecule's dynamic behavior and the population of different conformers.

Reaction Mechanism Elucidation via Transition State Modeling

Transition state modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and thus understand the most likely pathway for a reaction to proceed.

While specific transition state modeling studies for this compound are not widely available in the literature, the principles can be illustrated by examining related reactions of halogenated phenols. For instance, the Ullmann O-arylation of phenols with aryl bromides, a copper-catalyzed cross-coupling reaction, has been studied theoretically. nih.gov Such studies evaluate different proposed mechanisms, such as oxidative addition/reductive elimination versus a halogen atom transfer pathway. nih.gov

For a hypothetical reaction involving this compound, such as its etherification, transition state modeling would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and an alkyl halide, for example) and the final ether product are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves algorithms that locate a saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.

These calculations would provide crucial data on the activation energy of the reaction, which determines the reaction rate. The geometry of the transition state would also reveal the key atomic interactions that govern the reaction mechanism.

Table 1: Illustrative Transition State Modeling Data for a Hypothetical Reaction of this compound

| Parameter | Value | Unit | Description |

| Reactant Energy | -3500.0 | Hartree | Optimized energy of reactants |

| Transition State Energy | -3499.95 | Hartree | Energy of the transition state |

| Product Energy | -3500.1 | Hartree | Optimized energy of products |

| Activation Energy (Forward) | 31.4 | kcal/mol | Energy barrier for the forward reaction |

| Activation Energy (Reverse) | 94.1 | kcal/mol | Energy barrier for the reverse reaction |

| Imaginary Frequency | -250.0 | cm⁻¹ | Characteristic frequency of the transition state |

Note: The data in this table is illustrative and not based on a specific experimental or published computational study of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govmdpi.com These models are built on the principle that the structure of a molecule, encoded by molecular descriptors, determines its properties. nih.govmdpi.com

For a class of compounds like substituted phenols, QSRR can be used to predict properties such as acidity (pKa), toxicity, or chromatographic retention times. researchgate.netnih.gov A QSRR study on this compound would involve:

Dataset Compilation: A dataset of related halogenated phenols with known reactivity data (e.g., reaction rates with a specific reagent) would be assembled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Quantum-Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net

Physicochemical: Such as logP (lipophilicity).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical equation is developed that links a subset of the most relevant descriptors to the observed reactivity. nih.govnih.gov

Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

While a specific QSRR model for the reactivity of this compound is not available, studies on other phenols demonstrate that descriptors related to electronic properties (like HOMO/LUMO energies) and steric factors are often crucial in predicting their reactivity. researchgate.net

Table 2: Examples of Molecular Descriptors Potentially Used in a QSRR Model for Halogenated Phenols

| Descriptor Type | Descriptor Name | Description |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Quantum-Chemical | Dipole Moment | Measure of the molecule's overall polarity |

| Geometrical | Molecular Surface Area | Total surface area of the molecule |

| Topological | Wiener Index | A descriptor of molecular branching |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water |

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation could be used to investigate:

Conformational Preferences: The molecule's preferred shapes and the energy barriers between different conformations.

Solvation Effects: How the molecule interacts with surrounding solvent molecules (e.g., water) and the structure of the solvation shell.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the phenolic hydroxyl group and solvent molecules or other solute molecules.

A typical MD simulation protocol would involve:

System Setup: Placing one or more molecules of this compound in a simulation box filled with a chosen solvent.

Energy Minimization: Minimizing the energy of the initial system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to stabilize, ensuring the system reaches a state of thermal equilibrium. This is often done in stages, using NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. nih.gov

Production Run: Running the simulation for a longer period to collect data for analysis.

Analysis of the resulting trajectory can provide information on various properties, such as radial distribution functions (to understand solvation structure), root-mean-square deviation (to assess conformational stability), and hydrogen bond lifetimes. While specific MD studies on this compound are not prominent in the literature, simulations of other substituted phenols have been used to understand their interactions in complex environments. nih.govmdpi.com

Table 3: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water

| Property | Illustrative Value | Unit | Description |

| Average Solvent Accessible Surface Area | 250.5 | Ų | The average surface area of the molecule exposed to the solvent |

| Average Number of Hydrogen Bonds (to water) | 2.1 | - | The average number of hydrogen bonds between the phenol and water molecules |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ | cm²/s | A measure of the translational mobility of the molecule in the solvent |

| Rotational Correlation Time | 50.0 | ps | A measure of how quickly the molecule reorients in the solvent |

Note: The data in this table is illustrative and intended to represent typical outputs of an MD simulation.

Strategic Applications of 3,6 Dibromo 2 Fluorophenol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Polyhalogenated Aromatic Compounds

There is a notable absence of published studies detailing the use of 3,6-Dibromo-2-fluorophenol as a direct precursor for complex polyhalogenated aromatic compounds. While its structure—featuring three distinct halogen atoms and a reactive phenol (B47542) group—suggests potential for further elaboration through reactions like cross-coupling, etherification, or halogen exchange, specific examples of such transformations are not found in the surveyed literature. General synthetic routes for other brominated phenols are widely known, but their direct application to this specific molecule has not been described.

Role in the Generation of Advanced Organic Materials (e.g., Liquid Crystals, Polymer Precursors)

The potential application of this compound in the field of advanced organic materials, such as liquid crystals or as a monomer for specialized polymers, remains unexplored in the available literature. Halogenated phenols are sometimes employed in the synthesis of flame-retardant polymers and other materials. However, there are no specific reports or data indicating that this compound has been investigated or utilized for these purposes.

Intermediate in the Synthesis of Agrochemically Relevant Structures

While related compounds, such as other isomers of bromofluorophenol, have been cited as intermediates in the synthesis of pesticides, there is no direct evidence in the public domain linking this compound to the creation of agrochemically relevant structures. Patent literature concerning the synthesis of novel fungicides or herbicides does not specify the use of this particular building block.

Building Block for Pharmaceutical Intermediates

Similarly, the role of this compound as a building block for pharmaceutical intermediates is not documented. The synthesis of active pharmaceutical ingredients (APIs) often involves halogenated precursors. However, a review of chemical and pharmaceutical databases yields no examples where this compound is a cited starting material or intermediate in a synthetic pathway leading to a known pharmaceutical agent.

Future Research Trajectories and Unexplored Frontiers for 3,6 Dibromo 2 Fluorophenol

Development of Asymmetric Synthetic Routes

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. nih.gov While 3,6-Dibromo-2-fluorophenol itself is achiral, it serves as an ideal starting point for the synthesis of chiral derivatives. Future research should focus on developing asymmetric routes to introduce chirality, transforming this simple phenol (B47542) into high-value, stereochemically complex molecules.

One promising avenue is the use of biocatalysis. Enzymes, particularly those from natural product biosynthetic pathways, have been shown to perform highly site- and enantioselective oxidative dearomatization of phenols to generate chiral ortho-quinols. nih.gov Applying this strategy to this compound could yield complex chiral building blocks that are difficult to access through traditional chemical methods. Another approach involves the rhodium-catalyzed asymmetric conjugate arylation, which has been successfully used to create diverse chiral phenols. rsc.orgrsc.org Adapting such catalytic systems for derivatives of this compound could provide reliable access to a wide range of optically active products.

| Strategy | Description | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Biocatalytic Oxidative Dearomatization | Use of enzymes to perform site- and enantioselective oxidation of the phenol ring. | Formation of chiral ortho-quinol products with multiple stereocenters. | nih.gov |

| Asymmetric Conjugate Addition | Rhodium-catalyzed asymmetric arylation using boronic acid derivatives to create a benzylic stereogenic center. | Synthesis of chiral phenol derivatives by adding a stereocenter adjacent to the aromatic ring. | rsc.orgrsc.org |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to the phenol to direct a stereoselective reaction at another site. | Controlled formation of one enantiomer, after which the auxiliary is removed. | slideshare.net |

| Asymmetric Halogenation/Functionalization | Use of chiral catalysts to selectively add or substitute functional groups, potentially at the bromine positions. | Creation of atropisomeric biaryl compounds or molecules with chiral centers via substitution. | nih.gov |

Integration into Catalytic Reaction Systems

The electronic properties and substitution pattern of this compound make it an excellent candidate for incorporation into catalytic systems. The phenol group is a classic precursor to a wide variety of ligands, most notably Schiff bases, which are formed by condensation with primary amines. nih.gov These Schiff base ligands can coordinate with a vast array of transition metals (e.g., Co(II), Ni(II), Cu(II)) to form stable complexes with significant catalytic activity in reactions like oxidation, reduction, and carbon-carbon bond formation. mdpi.comwalshmedicalmedia.comrsc.org

Future work should explore the synthesis of Schiff base ligands derived from this compound. The fluorine and bromine substituents would allow for fine-tuning of the steric and electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity, selectivity, and stability. rsc.org The bromine atoms also serve as handles for further modification, allowing for the creation of more complex pincer-type or multidentate ligands. orientjchem.org

| Ligand Type | Metal Center Examples | Potential Catalytic Application | Reference |

|---|---|---|---|

| Schiff Base Ligands | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation of alcohols, benzoylation of phenols, Claisen-Schmidt condensation. | mdpi.comwalshmedicalmedia.com |

| Pincer Ligands | Pd(II), Ru(II), Fe(III) | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, C-H activation. | orientjchem.org |

| Phenoxide Ligands | Ti(IV), Al(III), Zr(IV) | Polymerization of olefins and lactones. |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. acs.org These "click chemistry" reactions are invaluable tools for labeling and tracking biomolecules. lumiprobe.com this compound can be envisioned as a core structure that can be functionalized to participate in these highly selective transformations.

The key is to introduce a bio-orthogonal "handle," such as an azide (B81097) or a strained alkyne, onto the phenol scaffold. acs.org The hydroxyl group is a prime site for modification; it can be etherified with a linker containing an azide or alkyne group. Alternatively, the bromine atoms could be replaced via palladium-catalyzed cross-coupling reactions to install these functional handles. Once functionalized, these derivatives of this compound could be used as probes or building blocks in complex biological environments, for applications ranging from drug delivery to in-vivo imaging. nih.govbiorxiv.org For instance, a derivative could be used to create controlled-release antibody-drug conjugates.

| Bio-orthogonal Reaction | Required Functional Group | Potential Modification of this compound | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne or Azide | Etherification of the hydroxyl group with propargyl bromide or an azido-alkanol. | broadpharm.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) or Azide | Coupling a DBCO-containing molecule to the phenolic oxygen. | |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine or Strained Alkene (e.g., TCO) | Functionalizing with a trans-cyclooctene (B1233481) (TCO) group via an ether linkage. | nih.govbiorxiv.org |

| Staudinger Ligation | Azide and a specific phosphine | Introduction of an azide group, which can then react with a phosphine-based probe. | acs.org |

Advanced Spectroscopic Characterization Techniques

A fundamental understanding of any chemical compound begins with a thorough characterization of its structure and properties. While basic data may exist, a deep dive using advanced spectroscopic and analytical techniques is a critical area for future research on this compound. Such studies provide the foundational data needed to predict reactivity and design applications.

A primary technique would be single-crystal X-ray diffraction, which would provide the definitive three-dimensional structure of the molecule in the solid state. wikipedia.orgnih.gov This reveals precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen and halogen bonding, which govern the crystal packing. researchgate.net In-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would confirm the structure in solution and provide insight into the electronic environment of the nuclei. nih.gov Further characterization using techniques like High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS) would be essential for analyzing reaction products and purity. nih.gov

| Technique | Information Yielded | Importance for this compound | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. | Provides definitive structural proof and insight into solid-state behavior. | wikipedia.orgresearchgate.net |

| Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, electronic environment, and structure in solution. | Confirms structure and purity; ¹⁹F NMR is particularly sensitive to changes in the chemical environment. | nih.gov |

| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups. | Identifies key functional groups and can be used to monitor reactions. Complemented by theoretical calculations. | copernicus.org |

| HPLC-MS/MS | Separation and identification of compounds and their fragments based on mass-to-charge ratio. | Essential for reaction monitoring, purity analysis, and identification of derivatives and metabolites. | nih.gov |

| UV-Visible Spectroscopy | Electronic transitions within the molecule. | Provides information on the chromophore system and can be used for quantitative analysis. | copernicus.org |

Synergistic Computational and Experimental Investigations

The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. scirp.org Theoretical studies can predict molecular properties and reactivity, guiding experimental efforts toward the most promising avenues and helping to rationalize observed outcomes. For this compound, a combined computational and experimental approach would be highly beneficial.

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry and predict a wide range of properties, including vibrational frequencies (for comparison with FT-IR and Raman spectra), NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap. nih.govresearchgate.net These calculations can offer insights into the molecule's stability and reactivity. scienceopen.com Furthermore, Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions that stabilize the crystal structure, complementing data from X-ray diffraction. nih.govnih.govmdpi.com This theoretical framework can be used to predict the behavior of this compound in the contexts described above—as a ligand, a bio-orthogonal precursor, or a chiral building block—thereby accelerating its development and application.

| Computational Method | Predicted Property | Complementary Experimental Technique | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, NMR chemical shifts. | X-ray Diffraction, FT-IR/Raman Spectroscopy, NMR Spectroscopy. | scirp.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). | UV-Visible Spectroscopy. | nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (H-bonds, halogen bonds). | Single-Crystal X-ray Diffraction. | nih.govnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of chemical bonds and non-covalent interactions. | X-ray Diffraction. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, interaction with solvents or biological macromolecules. | NMR (NOESY), various biophysical assays. | mdpi.com |

Q & A

Q. What experimental controls are critical when comparing catalytic efficiency in bromination reactions?

- Methodology : Include internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS analysis. Use identical catalyst batches and moisture-free solvents. Report turnover numbers (TON) and selectivity ratios to ensure comparability .

Applications in Advanced Research

Q. How can this compound serve as a precursor for fluorinated polymers?

Q. What role does this compound play in designing photoactive materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.